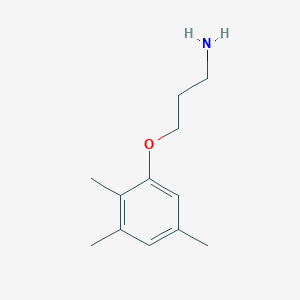
4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a useful research compound. Its molecular formula is C29H31N3O5 and its molecular weight is 501.583. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sigma-2 Receptor Probe Development
The compound 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide, due to its structural similarities with certain benzamide analogues, may find applications in the development of probes for sigma-2 receptors. In a study, benzamide analogues were radiolabeled for the evaluation of their binding to sigma-2 receptors, indicating the potential utility of related compounds in receptor studies and imaging (Xu et al., 2005).
Tumor Proliferation Imaging
Similarly structured compounds have been explored for their feasibility in imaging tumor proliferation using PET scans in patients with malignant neoplasms. These studies suggest that derivatives could potentially be applied in assessing cellular proliferation in tumors, correlating tumor uptake with proliferation markers, thereby offering insights into the proliferative status of solid tumors (Dehdashti et al., 2013).
Antioxidant Studies
Quinazolin derivatives, which share structural features with this compound, have been synthesized and characterized for their antioxidant potential. These compounds demonstrated significant scavenging activity against radicals, indicating their potential application in the development of antioxidant therapies (Al-azawi, 2016).
Synthetic Methodology Development
The synthesis of compounds with complex quinazolin structures has been a focus of research, aiming to develop practical and scalable routes. These studies contribute to the broader field of synthetic organic chemistry, providing efficient methodologies for the synthesis of quinazolin derivatives that could include compounds similar to this compound (Yoshida et al., 2014).
Antimicrobial Activity
Quinazolin derivatives have also been explored for their antimicrobial properties. The structure-activity relationship studies of these compounds have identified key features important for the inhibition of various bacterial strains, suggesting that similar compounds could serve as a basis for developing new antimicrobial agents (Saravanan et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carbaldehyde with N-propylbenzamide in the presence of a suitable catalyst.", "Starting Materials": [ "6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carbaldehyde", "N-propylbenzamide", "Suitable catalyst" ], "Reaction": [ "To a stirred solution of 6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carbaldehyde (1.0 equiv) in a suitable solvent, add N-propylbenzamide (1.2 equiv) and the suitable catalyst (0.1 equiv).", "Heat the reaction mixture at a suitable temperature for a suitable time until the reaction is complete.", "Cool the reaction mixture to room temperature and filter the precipitated product.", "Wash the product with a suitable solvent and dry it under vacuum to obtain the desired compound." ] } | |
Numéro CAS |
1189643-71-7 |
Formule moléculaire |
C29H31N3O5 |
Poids moléculaire |
501.583 |
Nom IUPAC |
4-[[6,7-dimethoxy-1-[(3-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-propylbenzamide |
InChI |
InChI=1S/C29H31N3O5/c1-5-13-30-27(33)22-11-9-20(10-12-22)17-32-28(34)23-15-25(36-3)26(37-4)16-24(23)31(29(32)35)18-21-8-6-7-19(2)14-21/h6-12,14-16H,5,13,17-18H2,1-4H3,(H,30,33) |
Clé InChI |
YHXLACUTMDSVCC-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC(=C4)C)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




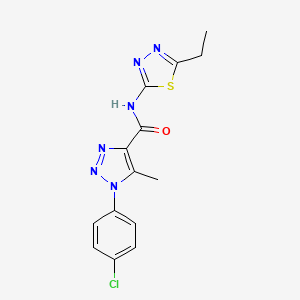
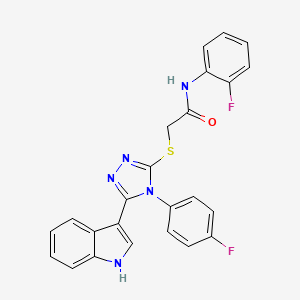
![1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one](/img/structure/B2582499.png)
![[6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride](/img/structure/B2582500.png)
![4-[(Propan-2-yl)carbamoyl]butanoic acid](/img/structure/B2582502.png)
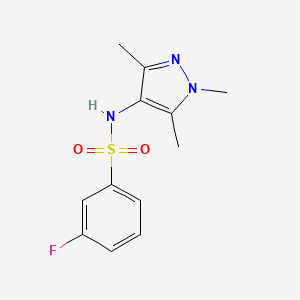
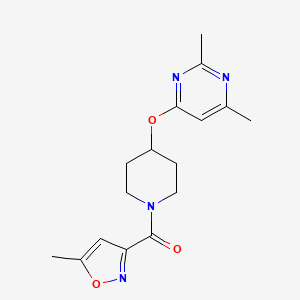
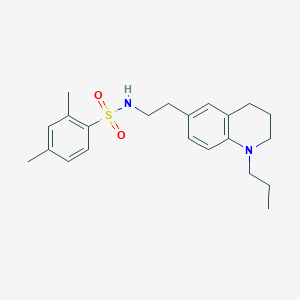
![(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B2582506.png)
![5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2582507.png)

![3-amino-7,7-dimethyl-2-(4-methylbenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2582510.png)
